3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1-methyl-1H-indol-4-yl)propanamide
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Overview
Description
3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core and an indole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1-methyl-1H-indol-4-yl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine with 1-methyl-1H-indole-4-carboxylic acid, followed by the formation of the propanamide linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1-methyl-1H-indol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The triazolopyrimidine and indole rings can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the triazolopyrimidine or indole rings .
Scientific Research Applications
3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1-methyl-1H-indol-4-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1-methyl-1H-indol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 1-methyl-1H-indole-4-carboxylic acid
- 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Uniqueness
3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is unique due to its combined triazolopyrimidine and indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18N6O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide |
InChI |
InChI=1S/C18H18N6O2/c1-11-12(17(26)24-18(21-11)19-10-20-24)6-7-16(25)22-14-4-3-5-15-13(14)8-9-23(15)2/h3-5,8-10H,6-7H2,1-2H3,(H,22,25)(H,19,20,21) |
InChI Key |
VGKNEWGUIPDTIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)NC3=C4C=CN(C4=CC=C3)C |
Origin of Product |
United States |
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